N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine
Overview
Description
N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine is a compound used in organic synthesis, particularly in peptide synthesis. It is a tripeptide derivative where each leucine amino acid is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine typically involves the stepwise coupling of Boc-protected leucine residues. The process begins with the protection of the amino group of L-leucine using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This Boc-protected leucine is then coupled with another Boc-protected leucine using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane. The process is repeated to add the third leucine residue .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine primarily undergoes deprotection reactions to remove the Boc groups. This deprotection can be achieved using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol . The compound can also participate in peptide bond formation reactions when coupled with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Coupling: Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), and organic solvents like dichloromethane.
Major Products
The major products formed from these reactions are the deprotected tripeptide (L-leucyl-L-leucyl-L-leucine) and the corresponding Boc-protected intermediates during the synthesis process.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine is widely used in scientific research, particularly in the fields of chemistry and biology. In peptide synthesis, it serves as a building block for creating longer peptide chains. Its protected form allows for selective reactions at other functional groups without interference from the amino group. This compound is also used in the study of protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs .
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine involves the protection of the amino groups of leucine residues, preventing unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions. The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: Another Boc-protected amino acid derivative used in peptide synthesis.
tert-Butyl carbamate: A simpler Boc-protected compound used in various organic synthesis reactions.
Uniqueness
N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine is unique due to its tripeptide structure and the presence of three Boc-protected leucine residues. This makes it particularly useful in the synthesis of longer peptide chains and in studies requiring multiple protected amino groups. Its stability and ease of deprotection under acidic conditions also make it a valuable tool in peptide chemistry.
Properties
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43N3O6/c1-13(2)10-16(19(27)25-18(21(29)30)12-15(5)6)24-20(28)17(11-14(3)4)26-22(31)32-23(7,8)9/h13-18H,10-12H2,1-9H3,(H,24,28)(H,25,27)(H,26,31)(H,29,30)/t16-,17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJHWMZJZJZHPX-BZSNNMDCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559778 | |
Record name | N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18868-20-7 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18868-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-L-leucyl-L-leucyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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